2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde
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Overview
Description
2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that features a unique combination of functional groups, including a methoxy group, a pyrazolyl group, and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methoxy-4-(1H-pyrazol-1-yl)benzaldehyde with thioamide derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(1H-pyrazol-1-yl)phenylboronic acid: Similar structure but with a boronic acid group instead of a thiazole ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazolyl group but with different substituents and functional groups.
Uniqueness
2-Methoxy-4-(1H-pyrazol-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to its combination of a methoxy group, a pyrazolyl group, and a thiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H7N3O2S |
---|---|
Molecular Weight |
209.23 g/mol |
IUPAC Name |
2-methoxy-4-pyrazol-1-yl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H7N3O2S/c1-13-8-10-7(6(5-12)14-8)11-4-2-3-9-11/h2-5H,1H3 |
InChI Key |
UNRHXVHNXLLRTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(S1)C=O)N2C=CC=N2 |
Origin of Product |
United States |
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